C.I. Mordant Black 13

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

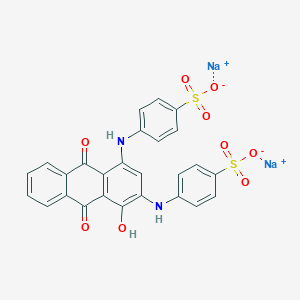

disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O9S2.2Na/c29-24-18-3-1-2-4-19(18)25(30)23-22(24)20(27-14-5-9-16(10-6-14)38(32,33)34)13-21(26(23)31)28-15-7-11-17(12-8-15)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUCPERXCODTAQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2Na2O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061669 |

Source

|

| Record name | C.I. Mordant Black 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-21-6, 85455-48-7 |

Source

|

| Record name | C.I. Mordant Black 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-((9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085455487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Mordant Black 13 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Mordant Black 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino]bis(benzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Metal Chelation Mechanism of C.I. Mordant Black 13

Abstract

C.I. Mordant Black 13, a prominent member of the azo dye family, is widely utilized in analytical chemistry and industrial dyeing processes due to its profound ability to form stable, colored complexes with metal ions. This technical guide provides an in-depth exploration of the core mechanism of action behind its metal chelation capabilities. We will dissect the molecular architecture of the dye, elucidate the coordination chemistry, and explore the key factors that govern the formation and stability of its metal complexes. Furthermore, this guide furnishes detailed experimental protocols for the characterization of these interactions, offering researchers and drug development professionals a robust framework for leveraging and understanding the unique properties of C.I. Mordant Black 13.

Molecular Architecture and Key Functional Groups

C.I. Mordant Black 13 is an organic compound whose efficacy as a chelating agent is embedded in its molecular structure. As an azo dye, its chromophore is dominated by the diazenyl (-N=N-) group, which connects aromatic ring systems.[1] The true power of its chelation ability, however, comes from the specific arrangement of electron-donating functional groups positioned ortho to the azo linkage.

The critical functional groups involved in metal coordination are:

-

Hydroxyl Groups (-OH): These groups, positioned on the aromatic rings adjacent to the azo bridge, act as primary binding sites. The oxygen atom possesses lone pairs of electrons and, upon deprotonation under appropriate pH conditions, becomes a potent anionic donor.[2][3]

-

Azo Group (-N=N-): One of the nitrogen atoms in the azo group contains a lone pair of electrons that can be donated to a metal ion, forming a coordinate covalent bond.[2][4]

This spatial arrangement of two hydroxyl groups and the azo group allows C.I. Mordant Black 13 to function as a tridentate ligand , binding to a single metal ion at three distinct points. This multi-point attachment is the essence of chelation and results in a significantly more stable complex than would be formed by monodentate ligands.

The Core Mechanism of Metal Chelation

The interaction between C.I. Mordant Black 13 and a metal ion is a classic example of coordination chemistry, governed by Lewis acid-base principles.[5][6]

-

Lewis Acid-Base Interaction: The metal ion, typically a transition metal with vacant d-orbitals, acts as a Lewis acid (electron pair acceptor). The Mordant Black 13 molecule, with its electron-rich oxygen and nitrogen atoms, functions as a Lewis base (electron pair donor).[5]

-

Coordination and Complex Formation: The chelation process involves the displacement of solvent molecules (like water) from the metal ion's coordination sphere by the dye's donor atoms.[7] The dye wraps around the central metal ion, forming a stable, ring-like structure known as a chelate.

-

Chromophoric Shift: The formation of this coordination complex significantly alters the electronic distribution within the dye molecule.[7] This change in the π-orbital system modifies the energy required for electron excitation, leading to a shift in the maximum absorption wavelength (λmax) of the dye. This phenomenon is responsible for the distinct color change observed upon metal binding, which is the basis for its use as a metallochromic indicator.[7] For instance, chelation often results in a bathochromic (red) shift in the absorption spectrum.[7]

Stoichiometry and Geometry of Complexes

The stoichiometry of the resulting metal-dye complexes is most commonly found to be 1:1 or 1:2 (metal:dye).[2][7] The specific ratio depends on the coordination number of the metal ion and the steric availability of the binding sites.

-

1:1 Complexes: A single dye molecule binds to a single metal ion.

-

1:2 Complexes: Two dye molecules coordinate to a single central metal ion.

The geometry of these complexes is dictated by the coordination number of the metal. For many transition metals, octahedral or square planar geometries are typical, influencing the final stability and spectral properties of the complex.[7]

Key Factors Influencing Chelation Efficacy

The efficiency and stability of the chelation process are not absolute but are critically influenced by several environmental factors.

-

pH of the Solution: This is arguably the most critical factor. The hydroxyl groups on the dye must be deprotonated to act as effective binding sites. Therefore, chelation is highly pH-dependent.[8] In acidic solutions, the hydroxyl groups remain protonated, inhibiting complex formation. In alkaline solutions (typically pH 7-11), deprotonation occurs, favoring chelation.[7] Buffering the solution is essential for reproducible results.

-

Nature of the Metal Ion: The charge and ionic radius of the metal ion significantly impact the stability of the complex.[9] Generally, metal ions with higher charge densities (higher charge, smaller radius) form more stable complexes. For example, trivalent cations like Fe³⁺ and Cr³⁺ typically form more stable chelates than divalent cations like Mg²⁺ and Ca²⁺.[6][9]

-

Solvent System: The polarity and hydrogen-bonding capabilities of the solvent can affect the solvation of the dye and the metal ion, thereby influencing the complexation equilibrium.[7]

Experimental Protocols for Characterization

A thorough understanding of the chelation mechanism requires robust experimental validation. The following protocols provide a framework for characterizing the stoichiometry and stability of metal-dye complexes.

Protocol 1: Spectrophotometric Determination of Stoichiometry (Job's Method)

This method, also known as the method of continuous variations, is a cornerstone for determining the metal-to-ligand ratio in a complex.[7][10]

Causality: The principle is that the maximum formation of the complex (and thus maximum absorbance at the complex's λmax) will occur at the mole fraction corresponding to its stoichiometry.

Methodology:

-

Prepare Equimolar Stock Solutions: Prepare stock solutions of C.I. Mordant Black 13 and the metal salt of interest (e.g., MgCl₂, ZnSO₄) at the same concentration (e.g., 1x10⁻⁴ M) in a suitable buffer (e.g., pH 10 ammonia-ammonium chloride buffer).

-

Create a Series of Solutions: Prepare a series of solutions (e.g., 10 tubes, 10 mL total volume each) by mixing the stock solutions in varying proportions, from 9:1 (dye:metal) to 1:9 (dye:metal), while keeping the total molar concentration constant.

-

Equilibrate: Allow the solutions to stand for a set time (e.g., 30 minutes) to ensure complex formation is complete.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the λmax of the metal-dye complex. This wavelength must be predetermined by scanning a solution known to contain the complex and finding the peak where the free dye has minimal absorbance.

-

Plot and Analyze: Plot the absorbance versus the mole fraction of the ligand (X_ligand = [Ligand] / ([Ligand] + [Metal])). The mole fraction at which the maximum absorbance is observed reveals the stoichiometry. A peak at X=0.5 indicates a 1:1 complex, while a peak at X≈0.67 indicates a 1:2 complex.

Protocol 2: Potentiometric Titration for Stability Constant (K_f) Determination

This technique allows for the calculation of the complex formation constant (K_f), a direct measure of its stability.[8][11]

Causality: The method relies on monitoring the concentration of free metal ions using an ion-selective electrode (ISE) as a chelating agent (the dye) is titrated into the metal solution. The change in potential is related to the change in free metal ion concentration, from which K_f can be derived.[12]

Methodology:

-

System Calibration: Calibrate a suitable ion-selective electrode (ISE) for the metal ion of interest using a series of standard solutions of known concentration.

-

Prepare Analyte: Place a known volume and concentration of the metal ion solution in a beaker with the ISE and a reference electrode. Maintain constant temperature and ionic strength.

-

Titration: Add small, precise increments of a standardized C.I. Mordant Black 13 solution (the titrant) to the metal solution.

-

Record Potential: After each addition, allow the system to equilibrate and record the potential (in millivolts).

-

Data Analysis: Plot the measured potential (E) versus the volume of titrant added. The resulting titration curve will show a distinct inflection point at the equivalence point.

-

Calculate K_f: From the potential readings at various points along the curve, the concentration of free metal ion [Mⁿ⁺] and free ligand [L] can be calculated. The formation constant (βn or K_f) can then be determined using specialized software or by applying relevant equations that relate these concentrations to the total concentrations of metal and ligand added.[12][13]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Metal Chelates of Sulfafurazole Azo Dye Derivative: Synthesis, Structure Affirmation, Antimicrobial, Antitumor, DNA Binding, and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Intermolecular interactions in mixed dye systems and the effects on dye wastewater treatment processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjpbcs.com [rjpbcs.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scispace.com [scispace.com]

The function of Mordant Black 13 as a metal ion indicator

An In-Depth Technical Guide to Mordant Black 13 (Eriochrome Black T) as a Metallochromic Indicator

Introduction

Mordant Black 13, more commonly known in analytical chemistry by the trade name Eriochrome Black T (EBT), is a hydroxyl-aryl azo dye that serves as a cornerstone metallochromic indicator.[1][2] Its utility is most pronounced in complexometric titrations, a quantitative analytical technique used to determine the concentration of metal ions in a solution.[3][4] The indicator's ability to exhibit a distinct color change in the presence and absence of specific metal ions makes it an invaluable tool, particularly for the quantification of divalent cations such as magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺).[3][5] This guide provides a comprehensive exploration of the fundamental principles governing the function of Mordant Black 13, its practical application, and the critical parameters that ensure analytical accuracy. Its most widespread application is in the determination of water hardness, a measure of the total concentration of Ca²⁺ and Mg²⁺ ions.[6][7]

Section 1: Chemical and Physical Properties

The efficacy of Mordant Black 13 as an indicator is rooted in its molecular structure and physicochemical properties. It is an organic dye characterized by an azo group (-N=N-) and several functional groups capable of donating lone pairs of electrons to form coordination complexes (chelates) with metal ions.[2][8]

Table 1: Core Properties of Mordant Black 13 (Eriochrome Black T)

| Property | Description | Source(s) |

| IUPAC Name | sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate | [1] |

| Common Synonyms | Eriochrome Black T (EBT), Mordant Black 11, Solochrome Black T | [1][9] |

| CAS Number | 1787-61-7 | [9] |

| Molecular Formula | C₂₀H₁₂N₃NaO₇S | [1] |

| Molar Mass | 461.38 g/mol | [1] |

| Appearance | Dark red to brownish-black solid powder with a faint metallic sheen. | [1][5] |

| Solubility | Soluble in water and alcohol; slightly soluble in acetone. | [1][9] |

| Acidity (pKa values) | pKa₂ = 6.3, pKa₃ = 11.55 | [2] |

A significant practical consideration for researchers is the limited stability of Mordant Black 13 in aqueous solutions.[9] Over a period of days, the solution can decompose, leading to weak and indistinct endpoints. To circumvent this, two primary strategies are employed in the laboratory:

-

Fresh Preparation: Indicator solutions are prepared fresh on the day of use.

-

Solid Mixture: The indicator is ground into a homogenous mixture with an inert, dry salt like potassium chloride (KCl) or sodium chloride (NaCl).[9][10] A small amount of this solid mixture is then added directly to the analyte solution, ensuring a consistent and effective indicator concentration for each titration.[10]

Section 2: The Mechanism of Metal Ion Indication

The function of Mordant Black 13 is a dynamic interplay between the metal ion, the indicator, a chelating agent (typically ethylenediaminetetraacetic acid, EDTA), and the solution's pH.

Pillar 1: The Principle of Complexation

At its core, a metallochromic indicator is a substance that forms a complex with a metal ion, with the complex having a significantly different color from the free, uncomplexed indicator.[11] Before a titration begins, a small amount of Mordant Black 13 is added to the sample solution containing metal ions. The indicator chelates with a fraction of the metal ions, forming a stable, wine-red colored metal-indicator complex (M-In).[3][7]

Pillar 2: The Critical Role of pH

The behavior of Mordant Black 13 is inextricably linked to the hydrogen ion concentration (pH) of the solution. The indicator molecule is a polyprotic acid that can exist in different protonated forms, each with a distinct color.[11][12]

-

pH < 6.3: The fully protonated form (H₂In⁻) dominates, which is wine-red.[9][13]

-

pH 7-11: The singly deprotonated form (HIn²⁻) is prevalent, which is blue. This is the desired color of the free indicator at the titration's endpoint.[3][13]

-

pH > 11.5: The fully deprotonated form (In³⁻) exists, which is a yellowish-orange.[5][13]

For a successful titration of metal ions like Mg²⁺ and Ca²⁺, the pH must be maintained in the 7-11 range, with an optimal pH of approximately 10.[6][7] This ensures two conditions: first, that the metal-EDTA complex is highly stable, and second, that the free indicator will exhibit its characteristic blue color, providing a sharp and unambiguous contrast to the wine-red metal-indicator complex.[7] This is typically achieved by using an ammonia-ammonium chloride buffer.[6]

Pillar 3: The Titration Process and Endpoint Determination

The titration involves the addition of a standard solution of a strong chelating agent, most commonly EDTA. EDTA forms exceptionally stable, water-soluble 1:1 complexes with most divalent and trivalent metal ions.[14][15] The stability of the metal-EDTA complex is significantly greater than that of the metal-indicator complex.[12][16]

The sequence of events during titration is as follows:

-

Start: The solution is wine-red due to the formation of the metal-indicator complex (M-In).[3]

-

Titrant Addition: As EDTA is added, it first reacts with the free metal ions (M²⁺) in the solution.

-

Endpoint: Once all the free metal ions have been complexed by EDTA, the next drop of EDTA displaces the indicator from the metal-indicator complex. This is a displacement reaction: M-In (wine-red) + EDTA → M-EDTA + In (blue)[13][14] The sharp color change from wine-red to a distinct blue signals that all metal ions have been chelated by the EDTA, marking the equivalence point of the titration.[3][6]

Visualization of the Titration Mechanism

Caption: The complexometric titration workflow using Mordant Black 13.

Section 3: Practical Application - Protocol for Determination of Total Water Hardness

This protocol provides a validated methodology for quantifying the combined concentration of calcium and magnesium ions in a water sample.

Experimental Protocol

1. Reagents and Preparation

-

Standard EDTA Solution (0.01 M): Accurately weigh 3.722 g of analytical grade disodium edetate dihydrate (Na₂EDTA·2H₂O). Dissolve in deionized water and dilute to exactly 1000 mL in a volumetric flask.[4]

-

Ammonia Buffer (pH 10): Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH). Add 1.25 g of Mg-EDTA and dilute to 250 mL with deionized water. Rationale: The buffer maintains the optimal pH for the reaction. The small amount of Mg-EDTA is added to ensure a sharp endpoint, especially in samples with low magnesium concentration.[12]

-

Mordant Black 13 (EBT) Indicator:

2. Titration Procedure

-

Sample Preparation: Pipette a known volume (e.g., 50.0 mL) of the water sample into a 250 mL conical flask.[6]

-

pH Adjustment: Add 1-2 mL of the pH 10 ammonia buffer to the flask and swirl to mix.[6]

-

Indicator Addition: Add 3-5 drops of the EBT indicator solution or approximately 0.1-0.2 g of the solid indicator mixture. The solution should turn a distinct wine-red color, confirming the presence of Ca²⁺ and/or Mg²⁺ ions.[6]

-

Titration: Fill a burette with the standard 0.01 M EDTA solution. Titrate the sample with the EDTA solution under constant swirling.[6]

-

Endpoint Observation: As the endpoint is approached, the solution will turn purple. The endpoint is reached when the last tinge of red disappears, and the solution becomes a pure sky blue. Record the volume of EDTA used.[6][7]

3. Calculation of Water Hardness Total hardness is typically expressed in mg/L as calcium carbonate (CaCO₃).

Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used (L)

-

M_EDTA = Molarity of the EDTA solution (mol/L)

-

100.09 = Molar mass of CaCO₃ ( g/mol )

-

1000 = Conversion factor from g to mg

-

V_sample = Volume of the water sample taken (L)

Section 4: Advanced Considerations and Troubleshooting

Indicator Blocking Certain metal ions, such as copper (Cu²⁺), iron (Fe³⁺), and aluminum (Al³⁺), can "block" or "poison" the indicator.[9] This occurs when these ions form a metal-indicator complex that is more stable than their respective metal-EDTA complex. As a result, EDTA cannot displace the indicator, and a sharp color change at the endpoint is not observed. This issue can often be mitigated by adding a masking agent, such as cyanide or triethanolamine, which forms a more stable complex with the interfering ion without affecting the analyte ions (Ca²⁺ and Mg²⁺).[15]

Endpoint Sharpening for Calcium Titration When titrating a solution containing only calcium ions, the Ca-EBT complex is relatively weak, leading to a gradual and indistinct endpoint. To obtain a sharp endpoint, a small, known amount of a neutral Mg-EDTA complex is added to the titration flask or the titrant itself.[12] Calcium ions, forming a more stable complex with EDTA than magnesium, will displace the magnesium from the Mg-EDTA complex: Ca²⁺ + Mg-EDTA → Ca-EDTA + Mg²⁺

The liberated Mg²⁺ then forms the sharp, wine-red Mg-EBT complex. The titration then proceeds as normal, with the EDTA titrating both the original Ca²⁺ and the liberated Mg²⁺, yielding a much sharper final endpoint when the Mg²⁺ is displaced from the indicator.[12]

Conclusion

Mordant Black 13 (Eriochrome Black T) remains a vital and effective metallochromic indicator for complexometric titrations. Its function is a well-understood process governed by the principles of competitive chelation and pH control. By understanding the underlying chemical mechanisms, researchers can effectively utilize this indicator to achieve precise and reliable quantification of metal ions, particularly in critical applications such as water quality analysis. Proper preparation of reagents, careful control of pH, and awareness of potential interferences are paramount to harnessing the full analytical power of this versatile compound.

References

-

Fishersci.co.uk. (2010, May 14). SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]

-

Chembk.com. (2024, April 11). Mordant Black T. ChemBK. Retrieved from [Link]

-

Slideplayer.com. (n.d.). Lecture 9 - 10 COMPLEXOMETRIC TITRATION. SlidePlayer. Retrieved from [Link]

-

Pharmdpguru.com. (2025, November 15). 7. COMPLEXOMETRIC TITRATIONS. PHARMD GURU. Retrieved from [Link]

-

Alkemist.bio. (n.d.). Eriochrome Black T | Mordant Black II | Complexometric Indicator. Alkemist. Retrieved from [Link]

-

ResearchGate. (2007, August 8). Theoretical Basis of Analysis: Complexometric Titrations. ResearchGate. Retrieved from [Link]

-

Coursehero.com. (n.d.). Complexometric Titrations Titrations based on complex formation, sometimes called complexometric titrations. Most metal ions rea. Course Hero. Retrieved from [Link]

-

Pharmaguideline.com. (n.d.). Classification of Complexometric Titration and Metal ion Indicators. Pharma Guideline. Retrieved from [Link]

-

Anachem.lib.vt.edu. (2013, July 25). Indicators for Complexation Titrations. Anachem. Retrieved from [Link]

-

Scribd.com. (2019, February 22). Water Hardness Testing Indicator Guide. Scribd. Retrieved from [Link]

-

Slideshare.net. (n.d.). Complexometric titration.pptx. SlideShare. Retrieved from [Link]

-

Macsenlabs.com. (n.d.). Eriochrome Black T | 1787-61-7 | Leading Supplier. Macsen Labs. Retrieved from [Link]

-

Hach.com. (n.d.). Total Hardness of Water by Photocolorimetry. Hach. Retrieved from [Link]

-

Xylem-analytics.com.au. (n.d.). Determination of Nickel and Zinc. Xylem Analytics. Retrieved from [Link]

-

PubChem. (n.d.). Eriochrome Black T. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Eriochrome Black T. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2026, February 27). Synthesis, characterization and dyeing behavior of heterocyclic acid dyes and mordent acid dyes on wool and silk fabrics. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bio-mordants: a review. PMC. Retrieved from [Link]

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Eriochrome Black T | Mordant Black II | Complexometric Indicator | Alkemist [alkemist.org]

- 6. gspchem.com [gspchem.com]

- 7. hach.com.tw [hach.com.tw]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chembk.com [chembk.com]

- 10. scribd.com [scribd.com]

- 11. asdlib.org [asdlib.org]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. Complexometric titration.pptx [slideshare.net]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. Photometric complexometric titration | Metrohm [metrohm.com]

Coordination Chemistry and Application of Chromium Mordants with Mordant Black 13: A Technical Whitepaper

Executive Summary

Mordant Black 13 is a versatile azo dye that bridges the gap between industrial textile chemistry and pharmaceutical quality control. This whitepaper explores the mechanistic causality of its coordination with chromium mordants, detailing how transient ionic interactions are converted into permanent, highly stable macromolecular complexes. By examining both the thermodynamic principles of the dyeing process and its application in complexometric titrations, this guide provides actionable, self-validating protocols for researchers and drug development professionals.

Chemical Profile and Multidisciplinary Relevance

Mordant Black 13 (CAS 1324-21-6) is a synthetic, anionic azo dye fundamentally characterized by its metal-chelating functional groups[1]. In textile chemistry, it is prized for its ability to form intensely colored, insoluble coordination complexes with transition metals—particularly chromium—yielding deep black shades with exceptional fastness[2].

Beyond textiles, its precise metallochromic shift makes it a critical analytical tool. In its free state at an alkaline pH, the dye exhibits a blue hue; upon binding to target metal ions, it shifts to a distinct wine-red color. This reversible chelation makes it an indispensable indicator in complexometric titrations used by drug development professionals to quantify divalent cations (such as Mg2+ and Zn2+ ) in pharmaceutical formulations and excipients[2].

Mechanistic Causality of Chromium Coordination

The fundamental principle behind the efficacy of chromium mordants lies in the alteration of the dye's electronic distribution and physical solubility. Initially, the dye binds to protein fibers (like wool or silk) via weak3 between its sulfonate groups and the protonated amino groups of the substrate[3]. Because these ionic bonds are susceptible to hydrolysis, the color easily washes out.

To achieve permanent fixation, a chromium mordant (typically potassium dichromate, K2Cr2O7 ) is introduced. The mechanism operates through a self-validating chemical cascade:

-

Diffusion and Adsorption: The anionic dye diffuses from the bulk solution and adsorbs onto the cationic sites of the fiber matrix[2].

-

In Situ Reduction: Under acidic, boiling conditions, the hexavalent chromium Cr(VI) is reduced to trivalent chromium Cr(III) by the disulfide bonds (cystine) of the keratin fiber[4].

-

Chelation (Lake Formation): The Cr(III) ion acts as a central coordination hub. It displaces solvent molecules to form coordinate covalent bonds with the electron-donating O,O′ -dihydroxyazo groups of the dye and the functional groups of the fiber[5].

This 6 significantly increases the molecular size of the chromophore, physically trapping it within the fiber and inducing a bathochromic shift that produces the final deep black color[6].

Logical workflow of the after-chrome mordanting mechanism forming a ternary dye-metal-fiber complex.

Experimental Protocols: Self-Validating Workflows

The following methodologies detail the application of Mordant Black 13, emphasizing the causality behind each procedural step to ensure reproducibility and scientific rigor.

Protocol A: After-Chrome Dyeing of Protein Fibers

The after-chrome (post-mordanting) method is the industry standard because it allows for complete dye exhaustion prior to metal complexation, preventing premature precipitation of the dye-metal lake in the bath[4].

-

Step 1: Fiber Preparation (Scouring). Wash the wool substrate in a non-ionic detergent at 50°C for 15 minutes. Causality: This removes hydrophobic natural waxes and sericin that act as physical barriers to aqueous dye diffusion[7].

-

Step 2: Acidic Dye Bath Formulation. Prepare a bath at a 40:1 liquor ratio containing 2% (on weight of fiber, owf) Mordant Black 13, 10% sodium sulfate (leveling agent), and 2-4% sulfuric or acetic acid[3]. Causality: The acid protonates the amino groups of the wool, creating cationic sites that attract the anionic dye[3].

-

Step 3: Exhaustion Phase. Immerse the fiber at 40°C and gradually raise to 95-100°C over 45 minutes[7]. Causality: Gradual heating increases the kinetic energy of the dye molecules, ensuring uniform diffusion into the fiber core rather than superficial ring dyeing[2]. Hold at a boil until the bath is clear, visually validating complete exhaustion.

-

Step 4: Chroming (Mordanting). Add 1.5% owf potassium dichromate to the exhausted bath and boil for an additional 30–45 minutes[4]. Causality: The sustained thermal energy drives the reduction of Cr(VI) to Cr(III) and facilitates the thermodynamic stabilization of the coordinate bonds[4].

Protocol B: Complexometric Titration for Pharmaceutical QC

For drug development, Mordant Black 13 is utilized to quantify metal ions in drug formulations[2]. This protocol is a self-validating system based on competing stability constants.

-

Step 1: Buffer Addition. Dissolve the sample in an ammonia-ammonium chloride buffer to maintain pH 10. Causality: At pH 10, the free indicator is blue. Upon adding the sample, the indicator binds to the metal ions, forming a wine-red complex[2].

-

Step 2: Titration. Titrate the solution with a standardized EDTA solution.

-

Step 3: Endpoint Validation. The endpoint is reached when the solution snaps from wine-red to a pure blue. Causality: EDTA possesses a higher stability constant for the metal ion than Mordant Black 13. The displacement of the dye by EDTA releases the free, blue indicator, providing a definitive, self-validating visual endpoint[2].

Quantitative Data: Performance and Ecotoxicology

The formation of the chromium complex fundamentally alters the physical and environmental profile of the dye. Table 1 summarizes these shifts.

| Property / Metric | Unmordanted Dye | Chromium-Mordanted Complex | Mechanistic Causality |

| Wash Fastness | Poor (Rating 2-3) | Excellent (Rating 4-5) | Increased molecular size and insolubility of the Cr(III) lake physically trap the dye inside the fiber matrix[1]. |

| Light Fastness | Moderate (Rating 3) | Excellent (Rating 6) | The central metal ion absorbs UV energy and dissipates it, protecting the vulnerable azo bond from photo-oxidative cleavage[4]. |

| Aqueous Solubility | High (>10 g/L) | Low (<0.2 mg/L) | Coordination neutralizes the highly polar, anionic sulfonate groups, rendering the complex hydrophobic[8]. |

| Bioaccumulation Risk | Low | High (Potential) | The hydrophobic nature of the neutral metal-dye complex increases its partition coefficient (Log Kow), driving lipid phase accumulation[8]. |

Environmental & Toxicological Considerations

While chromium mordanting delivers unmatched textile performance, it presents significant ecotoxicological challenges. Unexhausted non-ionic metal-dye complexes exhibit high partition coefficients, suggesting a potential risk for bioaccumulation in aquatic ecosystems[8]. Furthermore, residual hexavalent chromium in effluents is highly toxic and carcinogenic.

To mitigate these hazards, modern environmental research is pivoting toward microbial bioremediation. Studies have demonstrated that specific bacterial strains, such as Klebsiella pneumoniae, can enzymatically degrade structurally related azo dyes (e.g., Mordant Black 11) via azoreductase activity, achieving 9 even in the presence of heavy metals like chromium and copper[9].

References

-

Dayglo Color Corporation. "Daymord - Mordant Dyes". dayglo.in. 1

-

Benchchem. "C.I. Mordant Black 13 | Metallochromic Indicator". benchchem.com. 2

-

International Correspondence Schools. "Textile Dyeing". arizona.edu.3

-

Allen, R. L. M. "Colour Chemistry (1971)". Springer US / scribd.com. 5

-

Textile Knowledge. "Mordant dye". blogspot.com. 4

-

Benchchem. "Application of Solochrome Black T in Textile Dyeing Processes". benchchem.com.7

-

National Center for Biotechnology Information (PMC). "Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398". nih.gov. 9

-

Alfa Chemistry. "Mordant Dyes: What They Are, How They Work, and How to Choose". alfa-chemistry.com. 6

-

Santa Cruz Biotechnology. "Alizarin Blue Black B". scbt.com. 8

Sources

- 1. Dayglo Color Corporation [dayglo.in]

- 2. C.I. Mordant Black 13 | Metallochromic Indicator [benchchem.com]

- 3. www2.cs.arizona.edu [www2.cs.arizona.edu]

- 4. Textile Knowledge [textileengg.blogspot.com]

- 5. scribd.com [scribd.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398 - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Dyes: A Technical Guide to Eriochrome Black T and Mordant Black 13

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of two similarly named but functionally distinct chemical compounds: Eriochrome Black T and Mordant Black 13. As a Senior Application Scientist, my objective is to present a clear, causality-driven narrative that elucidates the fundamental principles governing their applications. We will dissect their chemical structures to understand why one has become a staple as a complexometric indicator, while the other is primarily utilized in the textile industry as a mordant dye. This document is structured to provide not just procedural steps, but the scientific rationale that underpins them, ensuring a robust and self-validating understanding for the discerning scientific audience.

Part 1: Unraveling the Identity - Structure and Nomenclature

A common point of confusion arises from the nomenclature of these dyes. It is crucial to establish their distinct identities from the outset.

-

Eriochrome Black T (EBT) is chemically known as sodium 1-(1-hydroxy-2-naphthylazo)-6-nitro-2-naphthol-4-sulfonate.[1] It is an azo dye, characterized by the presence of an -N=N- functional group.[1] For clarity, it is also referred to by its Colour Index (C.I.) number, C.I. 14645 , and CAS number 1787-61-7 .[2][3] It is also synonymous with Mordant Black 11 .[4]

-

Mordant Black 13 , in contrast, is an anthraquinone dye. Its IUPAC name is disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate.[5] Its unique identity is confirmed by its CAS number 1324-21-6 .[5]

The fundamental difference in their core structures—azo versus anthraquinone—is the primary determinant of their differing properties and applications.

Visualizing the Core Structures

The distinct molecular architectures of Eriochrome Black T and Mordant Black 13 are visualized below.

Caption: Chemical structure of Eriochrome Black T (azo dye).

Caption: Chemical structure of Mordant Black 13 (anthraquinone dye).

Part 2: The Dichotomy of Function - Indicator versus Dye

The structural differences directly translate into their primary applications. Eriochrome Black T excels as a metallochromic indicator, while Mordant Black 13 is a proficient textile dye.

Eriochrome Black T: The Principle of Complexometric Indication

Eriochrome Black T is a cornerstone of complexometric titrations, most notably in the determination of water hardness (the concentration of Ca²⁺ and Mg²⁺ ions). Its function is predicated on its ability to form a colored complex with metal ions, which is less stable than the complex formed between the metal ions and a chelating agent like ethylenediaminetetraacetic acid (EDTA).

The mechanism unfolds as follows:

-

Initial State: In a solution buffered to approximately pH 10, free Eriochrome Black T exists in its deprotonated, blue form.[1]

-

Complex Formation: Upon addition to a water sample containing calcium and magnesium ions, EBT forms a wine-red complex with these metal ions.[1]

-

Titration with EDTA: As EDTA is titrated into the solution, it progressively chelates the free Ca²⁺ and Mg²⁺ ions.

-

Endpoint: Once all the free metal ions are complexed with EDTA, the EDTA, being a stronger chelating agent, displaces the EBT from the metal-EBT complex. This releases the EBT back into the solution in its free, blue form. The sharp color change from wine-red to blue signals the endpoint of the titration.[1]

This reversible and visually distinct color change is the hallmark of an effective metallochromic indicator.

Mordant Black 13: The Art of Mordant Dyeing

Mordant Black 13, as its name suggests, is a mordant dye. Mordant dyes require a mordant—typically a metal salt—to bind to the fabric, enhancing the fastness of the color.[6] The principle here is not a reversible color change in solution, but the formation of a stable, insoluble complex between the dye, the metal mordant, and the fiber.

The process generally involves:

-

Mordanting: The textile (often wool or other protein fibers) is pre-treated with a metal salt (e.g., a chromium salt).[6]

-

Dyeing: The mordanted fabric is then immersed in a dyebath containing Mordant Black 13.

-

Complex Formation: The dye molecules form a coordination complex with the metal ions that are already bound to the fibers. This ternary complex is highly stable and resistant to washing and fading.[5]

The interaction between the metal ion's d-orbitals and the dye's π-orbitals leads to a significant shift in the absorption spectrum, resulting in the desired black color.[5] Unlike EBT in a titration, this complex is designed for maximum stability, not for reversible dissociation.

Part 3: Comparative Analysis at a Glance

The following table summarizes the key distinctions between these two compounds.

| Feature | Eriochrome Black T (Mordant Black 11) | Mordant Black 13 |

| Chemical Class | Azo Dye | Anthraquinone Dye |

| CAS Number | 1787-61-7[2] | 1324-21-6[5] |

| C.I. Number | 14645[2] | Not typically used as an indicator |

| Primary Application | Complexometric Indicator | Textile Dye[6] |

| Mechanism of Action | Reversible formation of a metal-indicator complex with a distinct color change in solution.[1] | Formation of a stable, insoluble dye-mordant-fiber complex on a substrate.[5] |

| Key Interaction | Chelation with metal ions in an aqueous solution. | Coordination with a metal mordant to bind to a fiber.[5] |

| Desired Outcome | Sharp, reversible color change at the equivalence point of a titration.[1] | Permanent, light-fast, and wash-fast coloration of a material.[6] |

Part 4: Experimental Protocols in Practice

To ground these principles in practical application, we present a standard protocol for the use of Eriochrome Black T in determining water hardness.

Protocol: Determination of Total Water Hardness using Eriochrome Black T and EDTA

Objective: To quantify the total concentration of calcium and magnesium ions in a water sample.

Materials:

-

Water sample

-

Standard 0.01 M EDTA (ethylenediaminetetraacetic acid) solution

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

Eriochrome Black T indicator solution or solid mixture

-

Burette, pipette, conical flask, and other standard laboratory glassware

Methodology:

-

Sample Preparation: Pipette a known volume (e.g., 50.0 mL) of the water sample into a clean 250 mL conical flask.

-

pH Adjustment: Add 1-2 mL of the ammonia-ammonium chloride buffer (pH 10) to the water sample. Swirl to mix. The maintenance of an alkaline pH is critical for the proper functioning of both the indicator and the EDTA.

-

Indicator Addition: Add a few drops of the Eriochrome Black T indicator solution or a small amount of the solid indicator mixture to the flask. The solution should turn a distinct wine-red color if calcium or magnesium ions are present, indicating the formation of the metal-EBT complex.

-

Titration: Fill a burette with the standard 0.01 M EDTA solution and record the initial volume. Titrate the water sample with the EDTA solution, swirling the flask continuously.

-

Endpoint Determination: As the titration proceeds, the EDTA will chelate the metal ions. The endpoint is reached when the color of the solution sharply changes from wine-red to a clear blue. This indicates that all the metal ions have been complexed by the EDTA, and the Eriochrome Black T is in its free, uncomplexed state.

-

Data Analysis: Record the final volume of EDTA used. The total hardness of the water, expressed as mg/L of CaCO₃, can be calculated using the following formula:

Total Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used (in L)

-

M_EDTA = Molarity of the EDTA solution (in mol/L)

-

100.09 = Molar mass of CaCO₃ (in g/mol )

-

V_sample = Volume of the water sample (in mL)

-

Self-Validation: The sharpness of the endpoint is a key indicator of a successful titration. A sluggish or indistinct color change may suggest the presence of interfering ions or a degraded indicator solution.

Visualizing the Titration Workflow

Caption: Workflow for water hardness determination by EDTA titration.

Conclusion

References

-

ChemBK. Mordant Black T. [Link]

-

Chem-Lab NV. Eriochrome black T® indicator 1787-61-7 Indicator grade (C.I. 14645), ACS, Ph. Eur. CL00.0510. [Link]

-

Wikipedia. Eriochrome Black T. [Link]

-

Loba Chemie. ERIOCHROME BLACK T AR/ACS. [Link]

-

Carl ROTH. Eriochrome black T indicator solution. [Link]

-

MDPI. The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. [Link]

-

Testbook. Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. [Link]

-

World dye variety. Direct Black 13. [Link]

-

Hollindia International BV. Mordant Dyes Global Supplier. [Link]

-

Hollindia International BV. Mordant Dyes Global Fabrikant. [Link]

-

SlideShare. complexometric titration for b.pharm students. [Link]

-

Alkemist. Eriochrome Black T | Mordant Black II | Complexometric Indicator. [Link]

-

ScholarWorks@UARK. Comparative Analysis of Azo Dye Restriction in the International Textile Industry. [Link]

-

PubChem. PubChem. [Link]

-

Freeman, H. S., et al. Synthesizing premetallized acid dyes based on environmental considerations. [Link]

-

PMC. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. [Link]

-

MacsChem. Eriochrome Black T | 1787-61-7 | Leading Supplier in US. [Link]

-

PubChem. PubChem compound. [Link]

-

PubChem. beta-Alanine, N-[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]-N-(2-cyanoethyl)-, methyl ester | C19H18ClN5O4 | CID 81174. [Link]

-

PubChem. 6',7'-Dihydroxybergamottin | C21H24O6 | CID 6440498. [Link]

-

PubChem. PubChem Compound. [Link]

-

Art Is Creation. The Color of Art Pigment Database. [Link]

- Google Patents.

Sources

- 1. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 2. chem-lab.be [chem-lab.be]

- 3. 1787-61-7 CAS | ERIOCHROME BLACK T | Complexometric Indicators | Article No. 03670 [lobachemie.com]

- 4. chembk.com [chembk.com]

- 5. C.I. Mordant Black 13 | Metallochromic Indicator [benchchem.com]

- 6. Mordant Black 13 | 1324-21-6 [chemicalbook.com]

An In-Depth Technical Guide to C.I. Mordant Black 13: From Historical Discovery to Modern Scientific Applications

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms, and multifaceted applications of the anthraquinone dye, C.I. Mordant Black 13.

Introduction: A Legacy in Color and Coordination Chemistry

C.I. Mordant Black 13 (C.I. 63615; CAS No. 1324-21-6) is a synthetic anthraquinone dye that has carved a niche for itself in both industrial and scientific realms. Known by a variety of synonyms including Alizarine Blue Black B, Diamond Black P2B, and Chrome Blue Black B, its history is intertwined with the burgeoning German dye industry of the early 20th century. While the precise date of its discovery remains elusive in readily available literature, its inclusion in historical dye compendiums such as Schultz's "Farbstofftabellen" by the 1930s points to its development during this innovative period.[1]

This guide provides an in-depth exploration of C.I. Mordant Black 13, from its chemical synthesis and the principles of its mordanting action to its significant, albeit sometimes overlooked, role as a metallochromic indicator in analytical chemistry. We will delve into detailed protocols for its application, offering insights into the causality behind experimental choices and providing a framework for its use in modern research settings.

Chemical Identity and Physicochemical Properties

C.I. Mordant Black 13 is chemically identified as disodium 4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate. Its structure is characterized by a central anthraquinone core, a hallmark of many stable and brightly colored dyes.[2][3][4] The presence of hydroxyl and amino groups, along with sulfonic acid functionalities, imparts both its color and its ability to form coordination complexes with metal ions.

| Property | Value | Source |

| C.I. Name | Mordant Black 13 | [5] |

| C.I. Number | 63615 | [5] |

| CAS Number | 1324-21-6 | [5] |

| Molecular Formula | C₂₆H₁₆N₂Na₂O₉S₂ | [6] |

| Molecular Weight | 610.52 g/mol | [5] |

| Appearance | Black powder | [7] |

| Solubility | Soluble in water (100 g/L at 80°C), slightly soluble in ethanol and acetone.[7] | [7] |

Synthesis of C.I. Mordant Black 13: An Overview

The synthesis of C.I. Mordant Black 13 is rooted in the broader chemistry of anthraquinone dyes, which often involves the sulfonation and subsequent nucleophilic substitution of anthraquinone precursors.[4][8][9] While specific, detailed industrial synthesis protocols are often proprietary, the general pathway can be inferred from the structure of the final molecule and established anthraquinone chemistry.

A plausible synthetic route involves the following key steps:

-

Starting Material: The synthesis likely begins with a substituted anthraquinone molecule.

-

Introduction of Functional Groups: Amino and hydroxyl groups are introduced onto the anthraquinone core through a series of reactions, which may include nitration followed by reduction, and sulfonation.

-

Condensation Reaction: A key step involves the condensation of the functionalized anthraquinone with two molecules of a sulfonated aniline derivative, likely p-aminobenzenesulfonic acid.

-

Isolation and Purification: The final product is isolated as its disodium salt and purified to meet the required standards for its intended applications.

Caption: Generalized synthetic pathway for C.I. Mordant Black 13.

The Science of Mordanting: A Bridge Between Dye and Fiber

The "mordant" in C.I. Mordant Black 13's name is central to its primary historical application: the dyeing of protein fibers like wool and silk. Mordant dyes require a metal salt, the mordant, to fix the dye to the fabric, significantly enhancing the color's fastness to washing and light.[10][11]

The mechanism involves the formation of a coordination complex between the dye molecule, the metal ion (typically chromium(III)), and the functional groups on the fiber.

Caption: The formation of a stable complex in mordant dyeing.

Historical Wool Dyeing Protocol with C.I. Mordant Black 13 (Chrome Dyeing)

The following is a representative, generalized protocol for dyeing wool using the "afterchrome" or "top-chrome" method, a common practice in the 20th century.

Materials:

-

Wool yarn or fabric

-

C.I. Mordant Black 13

-

Potassium dichromate (K₂Cr₂O₇) - Caution: Toxic and carcinogenic

-

Acetic acid or formic acid

-

Glauber's salt (sodium sulfate)

-

Dyeing vessel (stainless steel or enamel)

Procedure:

-

Scouring the Wool: The wool is first thoroughly cleaned (scoured) to remove any natural oils and dirt. This is typically done with a mild soap or detergent in warm water, followed by thorough rinsing.

-

Dyeing:

-

The dye bath is prepared with a specific percentage of C.I. Mordant Black 13 based on the weight of the fiber (e.g., 2-4% for a deep black).

-

Glauber's salt is added to promote even dye uptake.

-

The pH of the dye bath is adjusted to be acidic with acetic or formic acid.

-

The scoured, wet wool is introduced into the dye bath at a moderate temperature (e.g., 40-50°C).

-

The temperature is gradually raised to a boil and maintained for a set period (e.g., 60-90 minutes) to allow the dye to penetrate the fibers.

-

-

Chroming (Mordanting):

-

After the initial dyeing period, the dye bath is cooled slightly.

-

A calculated amount of potassium dichromate (e.g., 1-2% of the fiber weight) is dissolved in a small amount of hot water and carefully added to the dye bath.

-

The temperature is again raised to a boil and maintained for another period (e.g., 30-60 minutes). During this stage, the chromium ions form the coordination complex with the dye and the wool fibers.

-

-

Rinsing and Finishing:

-

The dyed wool is removed from the bath, allowed to cool, and then thoroughly rinsed with water until the rinse water runs clear.

-

A final rinse with a mild acid may be used to neutralize any remaining alkali.

-

The wool is then dried.

-

The resulting color is a deep, fast black. The exact shade can be influenced by the specific mordanting conditions and the presence of other metal ions. For instance, iron mordants tend to produce a redder shade of black with this dye.[7]

Analytical Applications: A Metallochromic Indicator of Note

Beyond its use in textiles, C.I. Mordant Black 13 serves as a valuable metallochromic indicator in analytical chemistry, particularly in complexometric titrations.[5] This application leverages the dye's ability to form distinctly colored complexes with metal ions.

The principle is based on a color change that occurs at the endpoint of a titration. In its free form, at a pH of around 10, the indicator is blue. When complexed with metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), it forms a wine-red complex. During a titration with a chelating agent like ethylenediaminetetraacetic acid (EDTA), the EDTA first binds with the free metal ions in the solution. Once all the free metal ions are complexed, the EDTA, being a stronger chelating agent, displaces the indicator from the metal-indicator complex. This releases the free indicator, causing a sharp color change from wine-red to blue, signaling the endpoint of the titration.[12]

Caption: Color change mechanism in a complexometric titration.

Protocol: Determination of Water Hardness using C.I. Mordant Black 13

This protocol outlines the determination of total water hardness (calcium and magnesium) using a complexometric titration with EDTA and C.I. Mordant Black 13 as the indicator.

Materials and Reagents:

-

Standard EDTA solution (0.01 M)

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

C.I. Mordant Black 13 indicator solution (0.5% w/v in ethanol or a solid mixture with NaCl)

-

Water sample

-

Burette, pipette, conical flask

Procedure:

-

Sample Preparation: Pipette a known volume of the water sample (e.g., 50.0 mL) into a conical flask.

-

Buffering: Add 1-2 mL of the ammonia-ammonium chloride buffer solution to the water sample to adjust the pH to approximately 10. This is crucial for the proper functioning of the indicator and the stability of the metal-EDTA complexes.

-

Indicator Addition: Add a few drops of the C.I. Mordant Black 13 indicator solution or a small amount of the solid indicator mixture to the buffered sample. The solution should turn a distinct wine-red color, indicating the presence of the metal-indicator complex.

-

Titration: Titrate the sample with the standard 0.01 M EDTA solution from the burette. Add the EDTA solution slowly while constantly swirling the flask.

-

Endpoint Detection: The endpoint is reached when the color of the solution sharply changes from wine-red to a clear blue. This indicates that all the calcium and magnesium ions have been complexed by the EDTA.

-

Calculation: Record the volume of EDTA solution used. The total hardness of the water, typically expressed as mg/L of CaCO₃, can be calculated using the following formula:

Total Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used (L)

-

M_EDTA = Molarity of the EDTA solution (mol/L)

-

100.09 = Molar mass of CaCO₃ ( g/mol )

-

V_sample = Volume of the water sample (L)

-

Spectrophotometric Determination of Metal Ions

C.I. Mordant Black 13 can also be used for the quantitative determination of certain metal ions using spectrophotometry. This method relies on the formation of a colored complex between the dye and the metal ion, where the intensity of the color is proportional to the concentration of the metal ion.

General Protocol:

-

Wavelength of Maximum Absorbance (λ_max): Determine the λ_max of the metal-dye complex by scanning the absorbance of a solution containing the metal ion and an excess of the dye over a range of wavelengths.

-

Calibration Curve: Prepare a series of standard solutions with known concentrations of the metal ion. To each standard, add the dye solution and a buffer to maintain the optimal pH for complex formation. Measure the absorbance of each standard at the predetermined λ_max. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Prepare the unknown sample in the same manner as the standards (i.e., add the dye and buffer). Measure the absorbance of the sample at the λ_max.

-

Concentration Determination: Determine the concentration of the metal ion in the unknown sample by comparing its absorbance to the calibration curve.

Conclusion: A Versatile Tool for Science and Industry

C.I. Mordant Black 13, a product of the early 20th-century synthetic dye revolution, stands as a testament to the enduring utility of well-designed chemical compounds. Its robust anthraquinone structure provides a foundation for its vibrant color and stability, while its strategically placed functional groups enable its dual role as both a steadfast textile dye and a sensitive analytical indicator. For researchers and professionals in fields ranging from materials science to environmental analysis, a thorough understanding of the history, chemistry, and application of C.I. Mordant Black 13 offers valuable insights into the principles of coordination chemistry and its practical applications. As the scientific community continues to explore both historical and novel chemical entities, the story of C.I. Mordant Black 13 serves as a compelling example of the multifaceted nature of dye chemistry.

References

-

Anthraquinone dyes. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link].

-

Anthraquinone dye | Synthesis, Applications, Properties. (n.d.). In Britannica. Retrieved February 20, 2026, from [Link].

- Novel Acid Anthraquinone Dyes and Their Application on Various Fibres and Microbial Studies. (n.d.). Asian Journal of Chemistry.

-

Anthraquinone dye. (2022, April 27). In CAMEO. Retrieved from [Link].

- The Core Chemistry of Anthraquinone Dyes: A Technical Guide for Researchers. (2025). Benchchem.

- Schultz, G., & Julius, P. (1888). Tabellarische Übersicht der Künstlichen organischen Farbstoffe. R. Gaertners Verlagsbuchhandlung Hermann Heyfelder.

- Process for making solutions of anthraquinone blue colourants. (1995).

-

Gustav Schultz. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link].

- Anthraquinone pigment dyes. (1967).

- Dyestuffs of the anthraquinone series. (1950).

- Process for the preparation of anthraquinone and its substituted derivatives. (n.d.).

- C.I.

- First edition of "Colour Index". (1924). Science Museum Group Collection.

- Happy 100 year anniversary of the International Colour Index. (2024, March 15). SDC.

- Study on Stability Constants of Metal Complexes in Solution. (n.d.). International Journal of Science and Research (IJSR).

-

Colour Index International. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link].

- Stability Constants of Metal Complexes in Solution. (n.d.). SciSpace.

- A Comparative Guide to Water Hardness Determination: Accuracy and Precision of the Eriochrome Black T Titr

- Process of making alizarin. (1904).

- Colour index. (1924).

- Stability constants of Cr(III) complexes. (n.d.).

- Fourth Edition Online - the Colour Index. (n.d.). SDC.

-

Colour Index. (2025, May 24). In CAMEO. Retrieved from [Link].

- Alizarin 1869 Indigo 1890 Indanthrene 1901 Ammonia synthesis 1913. (n.d.).

- Dyeing Wool Fiber with Natural Alizarin in a Vat System. (2016, August 21).

- Indirect Spectrophotometric Determin

- Overview of the Colour Index System. (n.d.). Scribd.

- Relation Between Historical Recipes and Current Preservation State of Black Dyed Wool: Recipe Based Research in North Western Europe, 1680-1850. (n.d.).

- Mordant Black 13 | 1324-21-6. (n.d.). ChemicalBook.

- The overall stability constant of Cr (III) ions with CN, SCN, EDTA, CH... (n.d.).

- United States Patent (19). (1973, November 1).

- Spectrophotometric method for the determination of chromium (VI) in water samples. (2009, October 15). Journal of the Iranian Chemical Society.

- Spectrophotometric Method for Determination of Chromium Ion in Aqueous Solution Using Ninhydrin. (n.d.). SCIRP.

- Process for treating artificial casein fibers. (1939).

- alizarin blue black B | 1324-21-6. (n.d.). BOC Sciences.

- EXPERIMENT – 1 Estimation of Hardness of Water by EDTA Method. (n.d.).

- The overall stability constant of Cr (III) ions with CN, SCN, EDTA, CH... (n.d.).

- How to Determine Water Hardness Using Titration. (2025, February 27).

- Black dyes for wool in Mediterranean textile centres : an example of the chemical relevance... (n.d.). LRMH.

- Technique in the Arts, 1500-1950 | Exploring Historical Blacks: The Burgundian Black Collabor

- Colors and Dyeing. (n.d.).

- Spectrophotometric Determination of Micro Amount of Chromium (III) Using Sodium 4-((4,5-diphenyl-imidazol-2-yl)diazenyl)-3-hydroxynaphthalene-1-sulfonate in the Presence of Surfactant, Study of Thermodynamic Functions and Their Analytical Applications. (2023, August 1). Baghdad Science Journal.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alizarin - Wikipedia [en.wikipedia.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. IG Farben - Wikipedia [en.wikipedia.org]

- 8. EP0775729B1 - Process for making solutions of anthraquinone blue colourants - Google Patents [patents.google.com]

- 9. US3598831A - Anthraquinone pigment dyes - Google Patents [patents.google.com]

- 10. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]

- 11. Naturhistorisches Museum Wien - Colors and Dyeing [nhm.at]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Fundamental interactions between Mordant Black 13 and protein fibers

An In-depth Technical Guide to the Fundamental Interactions Between Mordant Black 13 and Protein Fibers

Authored by: Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the multifaceted molecular interactions between Mordant Black 13, a prominent anthraquinone-based mordant dye, and protein fibers, with a primary focus on wool keratin and silk fibroin. The document elucidates the pivotal role of coordination chemistry, wherein a metallic mordant, typically chromium, forms a stable ternary complex that bridges the dye and the fiber. Beyond this primary mechanism, the guide explores the significant contributions of secondary intermolecular forces, including ionic bonding, hydrogen bonding, and van der Waals forces, which collectively dictate the dye's affinity, fixation, and ultimate fastness properties. The influence of critical process parameters such as pH and temperature on these interactions is analyzed in detail. Furthermore, this guide furnishes detailed experimental protocols for the application of Mordant Black 13 and for the analytical characterization of the resulting dye-fiber system, employing a suite of spectroscopic and microscopic techniques. The content is structured to provide a causal understanding of experimental choices and to serve as a self-validating resource for researchers in the fields of materials science, textile chemistry, and analytical chemistry.

Introduction to Mordant Dyes and Protein Fibers

Mordant dyes are a class of colorants that necessitate the use of a mordant—typically a polyvalent metal ion—to establish a robust and enduring bond with a substrate for which they have little intrinsic affinity.[1][2] The term "mordant" derives from the Latin mordere, meaning "to bite," reflecting the historical belief that the mordant enabled the dye to "bite" into the fiber.[3] This process results in the formation of an insoluble coordination complex, often referred to as a "dye lake," which imparts high wash and light fastness to the dyed material.[2][3]

Protein fibers, such as wool and silk, are natural polymers composed of long chains of amino acids.[4] Wool is primarily composed of the complex protein keratin, which is characterized by a high content of cysteine residues, leading to the formation of disulfide cross-links that confer mechanical and chemical stability.[5][6] Silk, conversely, is composed mainly of fibroin, a simpler protein arranged in linear pleated sheets with extensive hydrogen bonding between adjacent chains.[4] The surfaces of these fibers present a variety of functional groups, including carboxyl (-COOH), amino (-NH2), and hydroxyl (-OH) groups, which serve as reactive sites for dye and mordant binding.[7]

This guide will specifically explore the interactions of Mordant Black 13, a representative anthraquinone dye, with these protein fibers.

The Key Players: Mordant Black 13 and Protein Fibers

Mordant Black 13: Chemical Profile

Mordant Black 13 (C.I. 63615) is an anthraquinone-based dye known for its ability to produce deep black shades on wool, particularly when used with a chromium mordant.[8] Its chemical structure features hydroxyl and amino groups that can act as ligands in the formation of coordination complexes with metal ions. The presence of sulfonate groups imparts water solubility to the dye molecule.

| Property | Value | Source |

| Chemical Name | disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate | PubChem |

| CAS Number | 1324-21-6 | [8] |

| Molecular Formula | C26H16N2Na2O9S2 | [9] |

| Key Functional Groups | Anthraquinone core, Hydroxyl (-OH), Amino (-NH-), Sulfonate (-SO3-) | [8][10] |

Protein Fibers: A Canvas of Reactive Sites

The interaction between Mordant Black 13 and protein fibers is fundamentally governed by the chemical composition and structure of the fiber's constituent proteins, primarily keratin in wool and fibroin in silk.

2.2.1. Wool (Keratin)

Wool fibers are composed of the protein keratin, which has a complex hierarchical structure.[7] The polypeptide chains of keratin are rich in a variety of amino acids, providing a range of functional groups that can participate in dye binding.[6][7] Key reactive sites in wool include:

-

Amino Groups (-NH2): From lysine residues and the N-terminus of polypeptide chains. In acidic conditions, these groups are protonated to form cationic sites (-NH3+).

-

Carboxyl Groups (-COOH): From aspartic and glutamic acid residues, and the C-terminus of the chains. These are the primary sites for binding with chromium (III) mordants.[11]

-

Hydroxyl Groups (-OH): From serine, threonine, and tyrosine residues.

-

Disulfide Bonds (-S-S-): From cysteine residues, which can be sites of oxidative reactions during the chroming process.[11]

2.2.2. Silk (Fibroin)

Silk fibroin has a simpler primary structure compared to keratin, consisting largely of repeating sequences of glycine, alanine, and serine.[12] The protein chains are arranged in anti-parallel β-sheets, which are held together by extensive hydrogen bonds.[13] While lacking the cysteine cross-links of wool, silk still offers several reactive sites for dye interaction:

-

Amino Groups (-NH2): At the N-terminus of the chains.

-

Carboxyl Groups (-COOH): At the C-terminus of the chains and on aspartic and glutamic acid residues.

-

Hydroxyl Groups (-OH): Primarily from serine residues.

-

Amide Groups (-CO-NH-): In the polypeptide backbone, which are key sites for hydrogen bonding.

The Nexus of Interaction: A Multi-level Binding Model

The binding of Mordant Black 13 to protein fibers is not a singular event but rather a cascade of interactions occurring at different levels of molecular attraction. The primary and most durable of these is the formation of a coordination complex, but other forces play a crucial role in the initial uptake and overall stability of the dye.

Primary Interaction: The Coordination Complex

The hallmark of mordant dyeing is the formation of a stable coordination complex between the dye, a metal ion (the mordant), and the fiber.[2][14] For Mordant Black 13 on wool, this is typically achieved using a chromium salt.

The process, particularly in the common "after-chrome" method, can be broken down as follows:

-

Dye Adsorption: The anionic Mordant Black 13 dye is first adsorbed onto the wool fiber, primarily through electrostatic interactions.

-

Mordant Application: A chromium salt, typically sodium or potassium dichromate, is added to the bath.

-

Reduction of Cr(VI): The dichromate (Cr(VI)) is reduced to the active chromic ion (Cr(III)) by reducing agents within the wool fiber, such as cysteine residues.[10][11]

-

Complex Formation: The Cr(III) ion then forms a coordination complex, acting as a bridge between the dye molecule and the fiber.[15] The Cr(III) ion binds to the carboxyl groups of the aspartic and glutamic acid residues in the wool keratin.[11] Simultaneously, it coordinates with the ligand-forming groups on the Mordant Black 13 molecule (hydroxyl and amino groups).

This ternary complex is exceptionally stable, rendering the dye highly resistant to removal during washing.[11]

Caption: Coordination complex between wool, chromium, and Mordant Black 13.

Secondary Interactions: Building the Foundation

While the coordination complex is the primary anchoring mechanism, other intermolecular forces are vital for the initial attraction and overall stability of the dye on the fiber.

3.2.1. Ionic Bonding

Protein fibers are amphoteric, meaning they possess both acidic (carboxyl) and basic (amino) groups.[2] In an acidic dyebath, the amino groups of wool and silk become protonated, acquiring a positive charge (-NH3+). Mordant Black 13, with its sulfonate groups (-SO3-), is an anionic dye. This difference in charge leads to strong electrostatic attraction, or ionic bonding, which is a key driver for the initial uptake of the dye from the solution onto the fiber surface.[14]

Caption: Ionic interaction between protonated amino groups and sulfonate groups.

3.2.2. Hydrogen Bonding

Hydrogen bonds can form between suitable functional groups on the dye and the fiber. For Mordant Black 13, the hydroxyl (-OH) and amino (-NH-) groups can act as hydrogen bond donors, while the carbonyl (>C=O) groups of the anthraquinone core can act as acceptors. On the protein fibers, the amide groups of the peptide backbone, as well as the hydroxyl and carboxyl groups of the amino acid side chains, are all capable of participating in hydrogen bonding.[4][16][17] This type of interaction is particularly significant in the structure of silk fibroin and contributes to the overall affinity of the dye for the fiber.[18]

3.2.3. Van der Waals Forces

These are weak, short-range electrostatic forces that arise from temporary fluctuations in electron density around atoms and molecules. While individually weak, the cumulative effect of many van der Waals interactions between the large, planar structure of the Mordant Black 13 molecule and the surface of the protein fiber can be substantial.[3][6] These forces are non-specific and contribute to the initial adsorption of the dye onto the fiber before stronger bonds are formed.[19]

Influential Factors in the Dyeing Process

The efficacy of the interactions between Mordant Black 13 and protein fibers is highly dependent on the conditions of the dyeing process.

The Critical Role of pH

The pH of the dyebath is arguably the most critical parameter in mordant dyeing.[5][10]

-

Acidic pH (Optimal Range ~3.4-3.6 for after-chroming): An acidic environment is necessary to protonate the amino groups on the protein fibers, creating the cationic sites required for the initial ionic attraction of the anionic dye.[10] The rate of chromium absorption by wool is also highly sensitive to pH.[5]

-

Low pH Risks: Excessively low pH can lead to the oxidative destruction of certain dyes during the after-chroming process.[5]

-

Neutral to Alkaline pH: In these conditions, the carboxyl groups of the fiber are deprotonated (-COO-), leading to electrostatic repulsion with the anionic dye and poor dye uptake.

Temperature Effects

Temperature plays a crucial role in the diffusion of the dye from the surface into the amorphous regions of the fiber.[7] For wool, dyeing is typically carried out at or near the boil. This high temperature causes the fiber to swell, opening up its structure and facilitating the penetration of the large dye and mordant molecules. The rate of chromium uptake by wool is only slightly affected by temperature, but the reduction of Cr(VI) to Cr(III) and the subsequent complex formation are accelerated at higher temperatures.[5][10]

Experimental Protocols and Characterization

Protocol for After-Chrome Dyeing of Wool with Mordant Black 13

This protocol describes a standard laboratory procedure for dyeing wool yarn using the after-chrome method.

Materials:

-

Wool yarn (10 g)

-

Mordant Black 13

-

Sodium sulfate (anhydrous)

-

Acetic acid (glacial)

-

Potassium dichromate

-

Distilled water

-

Beakers, heating mantle, stirring rod, pH meter

Procedure:

-

Scouring: Wash the wool yarn with a neutral detergent to remove any impurities and rinse thoroughly.

-

Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 40:1 (400 mL water for 10 g wool). Add 2% (on weight of fiber, o.w.f) Mordant Black 13, 10% (o.w.f) sodium sulfate (as a leveling agent), and 2% (o.w.f) acetic acid.

-

Dyeing: Introduce the wet wool yarn into the dyebath at 40°C. Raise the temperature to the boil (100°C) over 45 minutes. Continue boiling for 60 minutes, stirring occasionally.

-

Mordanting (After-Chroming): Cool the dyebath to 80°C. Add 1% (o.w.f) potassium dichromate. Raise the temperature back to the boil and continue for another 45-60 minutes. The pH should be maintained in the range of 3.4-3.6 during this step.[10]

-

Rinsing and Drying: Allow the dyebath to cool. Remove the yarn, rinse thoroughly with warm and then cold water until the water runs clear. Squeeze out excess water and allow to air dry.

Caption: Workflow for after-chrome dyeing of wool.

Characterization of Dye-Fiber Interactions

A variety of analytical techniques can be employed to study the interactions between Mordant Black 13 and protein fibers.

| Technique | Information Obtained | Reference |

| UV-Visible Spectroscopy | Quantifies dye uptake and exhaustion from the dyebath; can indicate changes in the dye's electronic environment upon binding. | [20][21] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups involved in binding by observing shifts in vibrational frequencies (e.g., of -COOH, -NH2, -SO3- groups). | [17][20][21] |

| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the fiber surface, confirming the presence and binding state of chromium and dye components. | [7][20] |